

Improving Cend-1 penetration in dense tumors

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Compound of Interest

Compound Name: Cend-1

Cat. No.: B612630

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Cend-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving **Cend-1** penetration in dense tumors.

Frequently Asked Questions (FAQs)

Q1: What is **Cend-1** and what is its primary mechanism of action?

A1: **Cend-1**, also known as iRGD, is a cyclic tumor-penetrating peptide designed to enhance the delivery of co-administered anti-cancer agents into solid tumors.^{[1][2]} Its mechanism is a three-step process:

- **Homing:** The RGD (Arginine-Glycine-Aspartic acid) motif in **Cend-1** targets and binds to α v integrins (like α v β 3 and α v β 5), which are often overexpressed on tumor endothelial cells.^{[2][3][4]}
- **Activation:** Once bound, tumor-associated proteases cleave the **Cend-1** peptide. This cleavage exposes a C-terminal R/KXXR/K motif, known as the C-end Rule (CendR) motif.^[3]
- **Penetration:** The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor present on tumor and endothelial cells.^{[3][5]} This binding activates a bulk transport pathway, temporarily turning the tumor microenvironment into a conduit for the extravasation and deep penetration of **Cend-1** and any co-administered therapeutic agents.^{[1][6]}

Q2: How does the **Cend-1** pathway differ from standard passive accumulation of drugs (like the EPR effect)?

A2: The Enhanced Permeability and Retention (EPR) effect relies on passive accumulation of nanoparticles or large molecules through leaky tumor vasculature and poor lymphatic drainage. **Cend-1**, however, activates an active transport system. This leads to more efficient and deeper penetration into the tumor parenchyma, beyond the perivascular space, overcoming some of the limitations of passive targeting.^{[1][3]}

Q3: Is **Cend-1** activity tumor-specific?

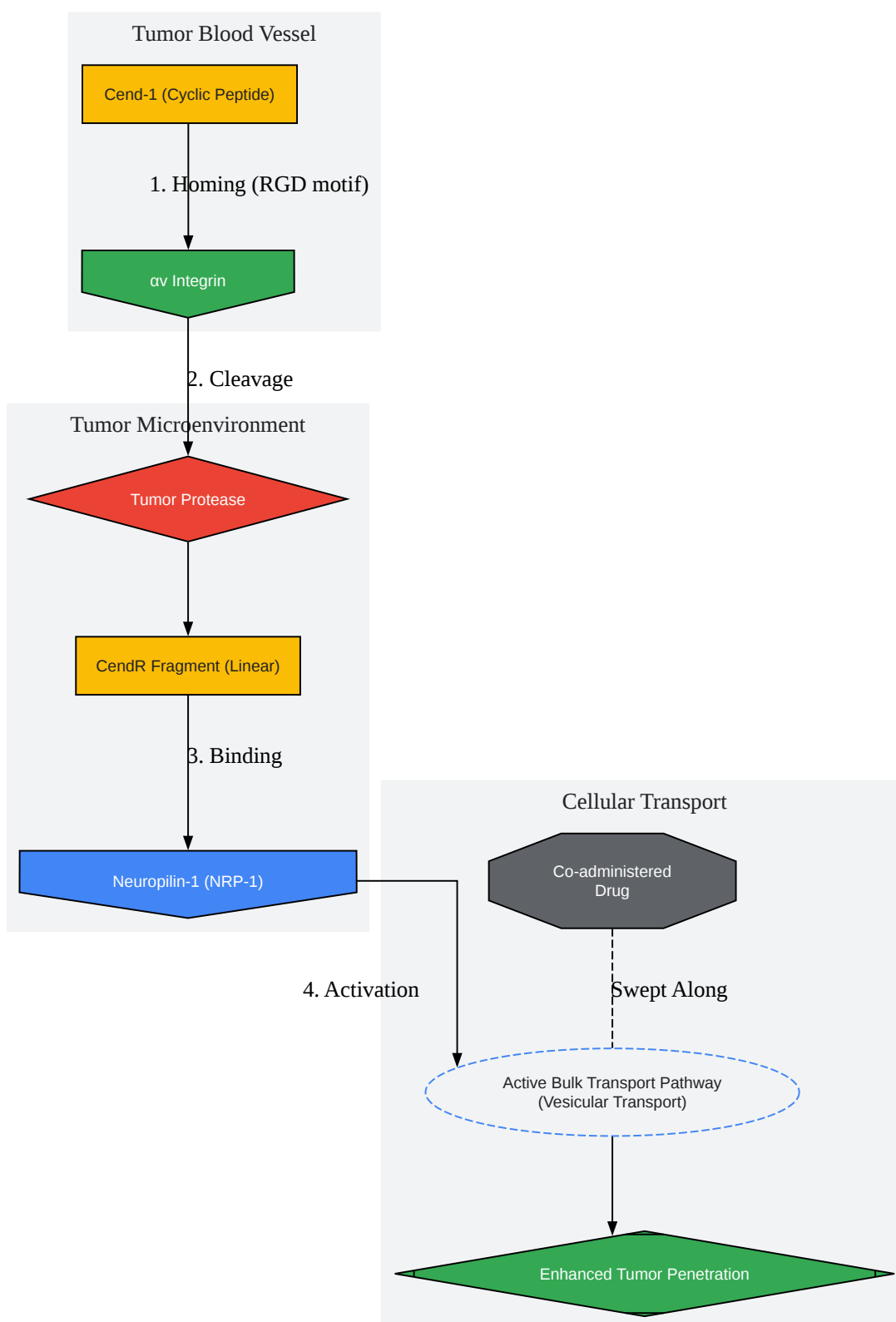
A3: The activity of **Cend-1** is highly tumor-specific. This specificity is driven by the overexpression of its primary receptors, α_v integrins and NRP-1, in the tumor microenvironment, whereas healthy tissues show limited expression.^{[1][2]} This targeted activation helps spare healthy tissues from the enhanced drug accumulation, potentially reducing side effects.^{[2][7]}

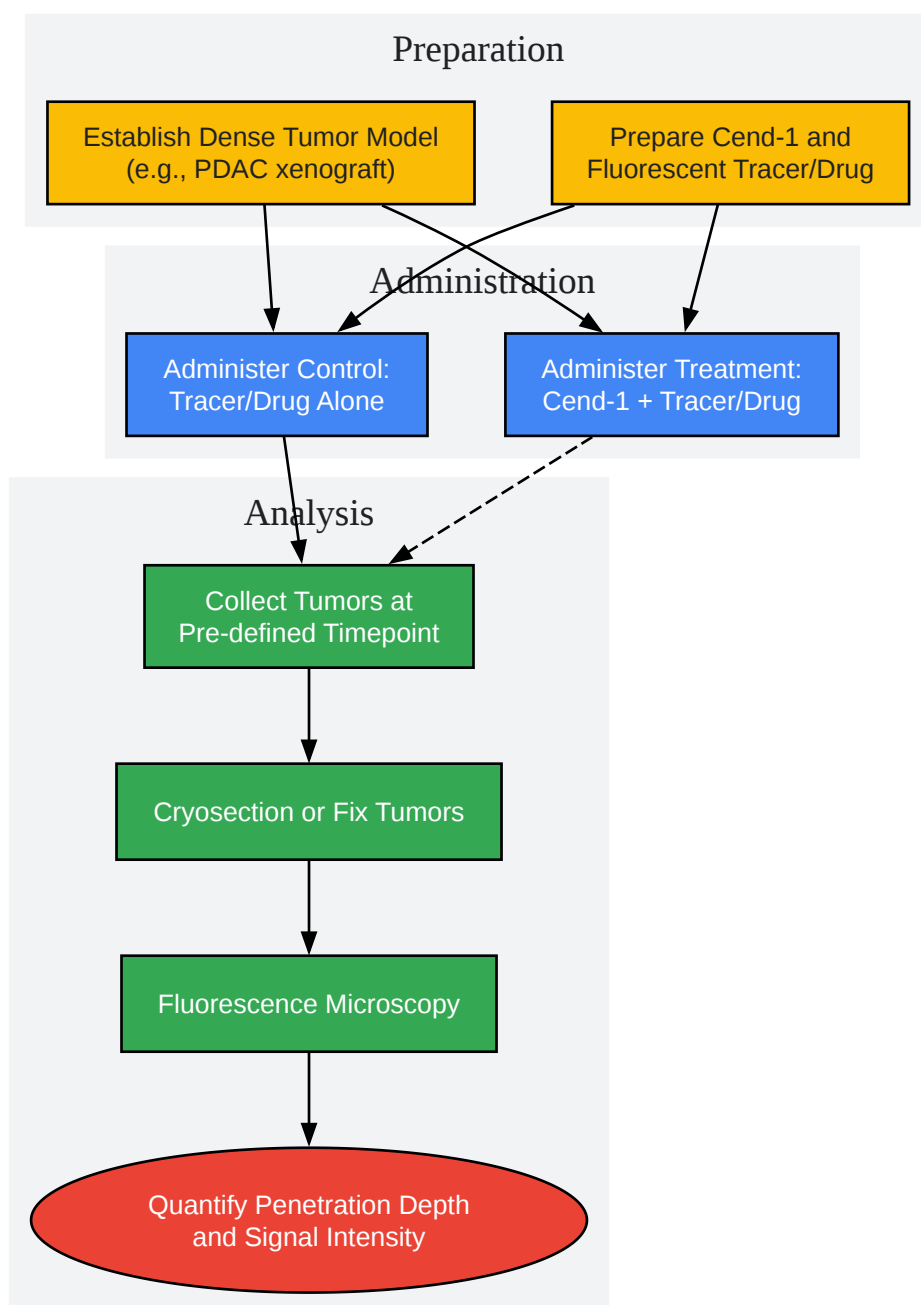
Q4: What is the duration of the tumor penetration effect after a single **Cend-1** administration?

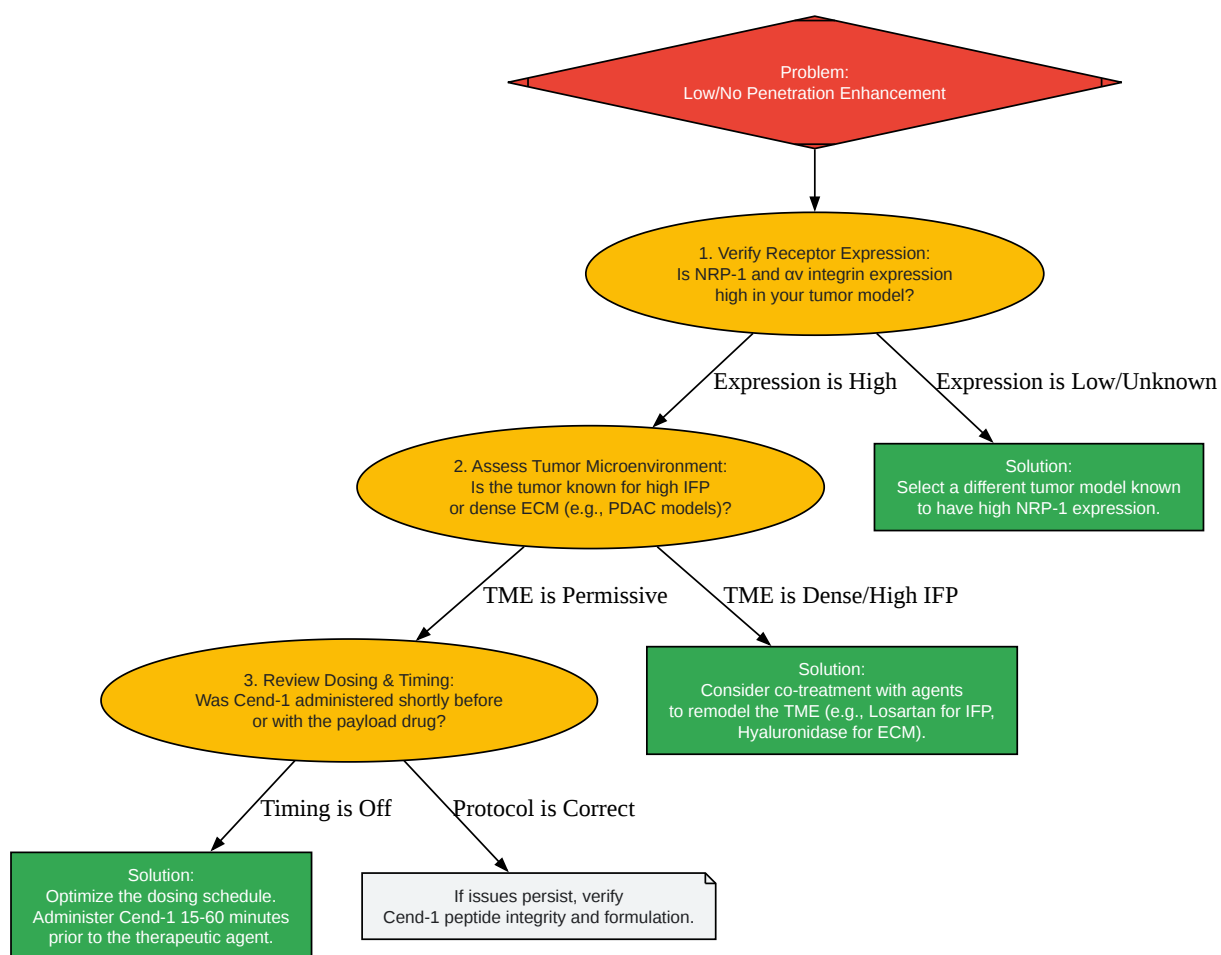
A4: Preclinical studies in mouse models have shown that despite a relatively short plasma half-life (approx. 25 minutes in mice, 2 hours in patients), **Cend-1** is retained in tumors for several hours.^[1] The tumor penetration activity was found to remain elevated for at least 24 hours after a single dose, suggesting that it can elicit long-lasting improvements in the pharmacokinetics of co-administered drugs.^[1]

Cend-1 Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and processes involved in **Cend-1** experimentation.







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